

Application Notes and Protocols: BKI-1369 for Cryptosporidium Infection Models

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Compound of Interest

Compound Name: BKI-1369

Cat. No.: B10824509

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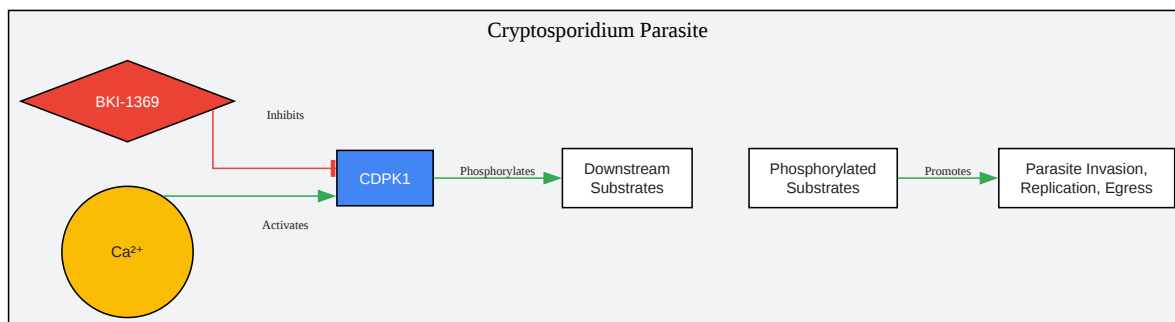
These application notes provide a comprehensive overview of the bumped kinase inhibitor (BKI) **BKI-1369**, a promising therapeutic candidate for cryptosporidiosis. This document details its mechanism of action, summarizes key quantitative data from various infection models, and offers detailed protocols for its application in both in vitro and in vivo research settings.

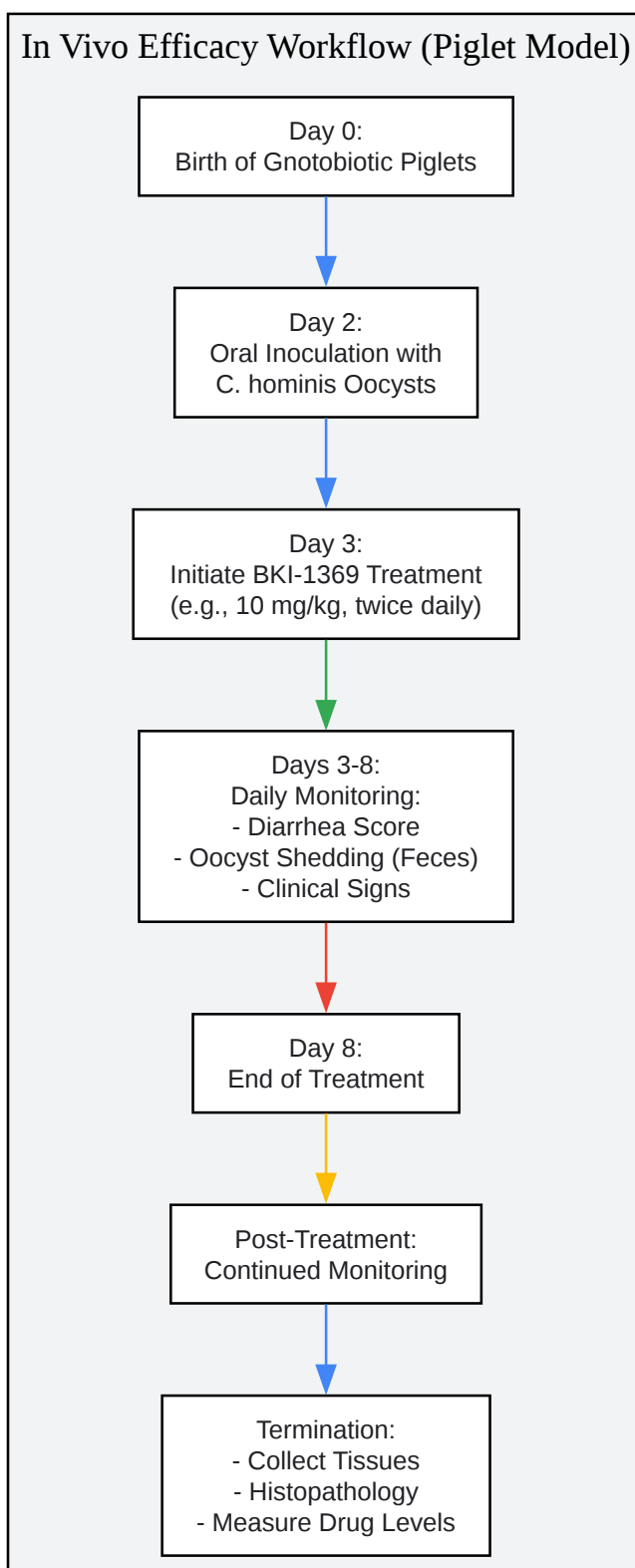
Introduction

Cryptosporidiosis, a diarrheal disease caused by protozoan parasites of the genus *Cryptosporidium*, poses a significant threat to global public health, particularly affecting young children and immunocompromised individuals.^{[1][2][3]} The current standard of care, nitazoxanide, has limited efficacy in these vulnerable populations, underscoring the urgent need for novel therapeutics.^{[1][4]} **BKI-1369** is a potent and selective inhibitor of *Cryptosporidium parvum* calcium-dependent protein kinase 1 (CpCDPK1), an enzyme crucial for parasite survival, including processes like host cell invasion and egress. Due to the presence of a unique glycine gatekeeper residue in the ATP-binding pocket of the parasite's kinase, **BKI-1369** can selectively inhibit CpCDPK1 without significantly affecting host kinases, making it an attractive drug candidate.

Mechanism of Action and Signaling Pathway

BKI-1369 functions by targeting the ATP-binding site of *Cryptosporidium* calcium-dependent protein kinase 1 (CDPK1). CDPKs are serine/threonine kinases that play a vital role in calcium signaling pathways within the parasite. The binding of **BKI-1369** to CDPK1 inhibits its downstream signaling, thereby disrupting essential parasite functions and leading to a reduction in parasite burden.





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